molecular formula C14H13FN2O3S B12165413 Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate

Cat. No.: B12165413
M. Wt: 308.33 g/mol
InChI Key: OPULKDDGWGGFFS-UHFFFAOYSA-N
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Description

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a chemical compound with the following structural formula:

CH3COOCH2NHC(=O)C6H3FSC(CH3)NH\text{CH}_3\text{COOCH}_2\text{NHC}(=O)\text{C}_6\text{H}_3\text{F}\text{SC}(\text{CH}_3)\text{NH} CH3​COOCH2​NHC(=O)C6​H3​FSC(CH3​)NH

This compound belongs to the class of organoboron reagents , which play a crucial role in various synthetic processes. Specifically, it is relevant in the context of Suzuki–Miyaura (SM) cross-coupling reactions .

Preparation Methods

The synthesis of Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate involves coupling reactions, typically using boron-based reagents. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate can undergo several reactions, including:

    Cross-coupling reactions: As mentioned earlier, it participates in SM cross-coupling, forming carbon–carbon bonds.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters serve as the boron source in SM coupling.

    Palladium Catalyst: Typically, palladium complexes (e.g., PdCl₂(PPh₃)₂) facilitate the cross-coupling.

    Base: A base (e.g., Na₂CO₃) neutralizes the acidic byproducts.

Major Products: The major product of the SM coupling reaction involving this compound would be the desired coupled product, where the boron and halide groups are connected.

Scientific Research Applications

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate finds applications in:

    Medicinal Chemistry: It could serve as a precursor for drug development.

    Materials Science: Its derivatives may have interesting properties for materials applications.

    Agrochemicals: It might be relevant in pesticide or herbicide synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C14H13FN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,19)

InChI Key

OPULKDDGWGGFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC(=O)OC

Origin of Product

United States

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